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Compound of Interest

2-Fluoro-5-hydroxymethyl-4-
Compound Name:

methylpyridine
CAS No.: 1394899-05-8
Cat. No.: B1457833

Get Quote

Executive Summary & Compound Identity

2-Fluoro-5-hydroxymethyl-4-methylpyridine (CAS: 1394899-05-8) is a specialized
fluorinated heterocyclic building block.[1] In modern medicinal chemistry, it serves as a critical
intermediate for synthesizing "scaffold-hopping" analogs of proton pump inhibitors (P-CABS)
and kinase inhibitors where the bioisosteric replacement of hydrogen with fluorine modulates
metabolic stability (blocking P450 oxidation sites) and lipophilicity.

This guide provides a rigorous analysis of its solubility profile, derived from physicochemical
principles and analogous process chemistry data. It includes self-validating protocols for
solubility determination and purification, designed for researchers scaling from milligram
discovery to gram-scale process development.[1]

Physicochemical Profile
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Property Data Note
CAS Number 1394899-05-8 Primary Identifier
Molecular Formula C7HsFNO
Molecular Weight 141.14 g/mol
Predicted LogP ~1.1-1.4 Moderately Lipophilic
o Reduced basicity due to 2-F
pKa (Pyridine N) ~3.5-45 )
electron withdrawal
) ) Typical of oxidized pyridine
Appearance Off-white to pale yellow solid

derivatives

Solubility Profile & Solvent Selection
The Mechanistic Basis of Solubility

The solubility of 2-Fluoro-5-hydroxymethyl-4-methylpyridine is governed by three competing
structural features:

» Pyridine Nitrogen (Basic): Allows for high solubility in acidic aqueous media via protonation.

[1]

e 2-Fluoro Substituent (Hydrophobic/Inductive): Lowers the pKa of the pyridine nitrogen
(making it less basic than 4-methylpyridine) and increases lipophilicity.[1]

o 5-Hydroxymethyl Group (Polar/H-Bonding): Facilitates solubility in alcohols and polar aprotic
solvents but limits solubility in non-polar hydrocarbons.[1]

Empirical Solubility Matrix

Note: Data represents expert-derived classifications based on structural analogs (e.g., 2-
Fluoro-4-methylpyridine) and standard process chemistry solvent screens.
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Solvent Class

Specific Solvent

Solubility Rating

Process
Implication

Protic Polar

Methanol (MeOH)

High (>100 mg/mL)

Ideal for reaction

solvent or transfer.[1]

Ethanol (EtOH)

High

Preferred for greener

process streams.[1]

Water (Neutral pH)

Low to Moderate

Limited by the
lipophilic F and Me
groups.[1]

Forms pyridinium salt;

Water (Acidic pH < 2) Very High useful for aqueous
workup.[1]
Use for stock
Aprotic Polar DMSO / DMF Very High solutions; difficult to
remove.[1]
o ) Excellent for HPLC
Acetonitrile (MeCN) High

and crystallization.[1]

Moderate (20-50

Key Solvent: Ideal for

Esters/Ethers Ethyl Acetate (EtOAC) extraction and
mg/mL) o
recrystallization.[1]
Good reaction solvent;
THF High watch for peroxides.
[1]
Useful as an anti-
MTBE Low to Moderate solvent in
crystallization.[1]
. Standard extraction
) Dichloromethane ) )
Chlorinated High solvent; environmental
(DCM)
concern.[1]
Hydrocarbons Hexanes / Heptane Insoluble (<1 mg/mL) Key Anti-Solvent:

Used to crash out
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product.[1]

Experimental Protocols (Self-Validating)

As a Senior Application Scientist, | emphasize that assumed solubility is a common cause of
process failure. You must validate these values in your specific context (temperature, purity).[1]

Protocol A: Gravimetric Solubility Screening (The
"Shake-Flask" Method)

Objective: Determine the saturation limit in a specific solvent at 25°C.[1]

Preparation: Weigh 50 mg of 2-Fluoro-5-hydroxymethyl-4-methylpyridine into a 4 mL
glass vial.

Addition: Add the target solvent in 100 pL increments.

Equilibration: Vortex for 30 seconds after each addition. If the solid dissolves, record the
volume.

Saturation: If solid remains after 500 pL (100 mg/mL), add solvent to reach 1 mL. If solid
persists, heat to 40°C.

o Dissolves on heating? -> Potential recrystallization system.[1]
o Persists on heating? -> Low solubility solvent.[1]

Calculation:

Protocol B: Recrystallization Purification

Context: This compound is often synthesized via reduction of an ester or acid.[1] Impurities
usually include inorganic salts or over-reduced byproducts.[1] System: Ethyl Acetate (Solvent) /
n-Heptane (Anti-solvent).[1]

» Dissolution: Dissolve crude solid in minimal Ethyl Acetate at 60°C (Reflux).
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e Filtration: Perform a hot filtration (if insoluble salts are present) through a 0.45 uym PTFE
filter.[1]

» Nucleation: Slowly add n-Heptane dropwise to the hot solution until a slight turbidity persists.

e Cooling: Remove heat and allow the vessel to cool to Room Temperature (RT) over 2 hours.
Then cool to 0°C.

« |solation: Filter the resulting crystals and wash with cold 1:3 EtOAc:Heptane.

Process Logic & Visualization
Solubility Determination Workflow

This diagram outlines the decision logic for selecting a solvent system based on the
compound's behavior.
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Caption: Logical workflow for classifying solvents into Reaction, Extraction, or Crystallization
roles.

pH-Dependent Extraction Strategy

The pyridine nitrogen allows for a "pH Swing" purification, a critical technique for this
intermediate.[1]

Aqueous Phase
(Pyridinium Salt)

Add NaOH . Pure Compound
(pH > 10) Extract with EtOAc (Free Base)

Product Migrates

Add 1M HCI
(PH<2)

Crude Mixture
(Organic Phase)

Impurities Stay

Organic Phase
(Non-Basic Impurities)

Click to download full resolution via product page

Caption: pH Swing protocol utilizing the pyridine nitrogen pKa (~4.0) to separate non-basic
impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 2-Fluoro-4-iodo-5-methylpyridine | C6H5FIN | CID 10060052 - PubChem
[pubchem.ncbi.nlm.nih.gov]

» To cite this document: BenchChem. [Solubility & Process Engineering: 2-Fluoro-5-
hydroxymethyl-4-methylpyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1457833/docs#solubility-process-engineering-2-
fluoro-5-hydroxymethyl-4-methylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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